molecular formula C10H13BrOZn B14875734 (3-t-Butoxyphenyl)Zinc bromide

(3-t-Butoxyphenyl)Zinc bromide

Cat. No.: B14875734
M. Wt: 294.5 g/mol
InChI Key: SIAMOHLDDKPQJP-UHFFFAOYSA-M
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Description

(3-t-Butoxyphenyl)Zinc bromide is an organozinc compound with the molecular formula C10H13BrOZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its utility in various cross-coupling reactions, making it a valuable tool in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-t-Butoxyphenyl)Zinc bromide can be synthesized through the reaction of 3-t-butoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the use of a palladium catalyst to facilitate the formation of the organozinc compound. The general reaction conditions include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Tetrahydrofuran (THF) or other suitable solvents.

    Catalyst: Palladium-based catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-t-Butoxyphenyl)Zinc bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: It can be reduced to form the corresponding hydrocarbons.

    Substitution: The compound can participate in substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Palladium catalysts and various halides or triflates are commonly used in cross-coupling reactions.

Major Products Formed

    Oxidation: Phenols, quinones.

    Reduction: Hydrocarbons.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

(3-t-Butoxyphenyl)Zinc bromide has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of (3-t-Butoxyphenyl)Zinc bromide in cross-coupling reactions involves the formation of a transient organozinc intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include:

    Transmetalation: Transfer of the organic group from zinc to palladium.

    Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • Butylzinc bromide
  • (4-Methoxyphenyl)Zinc bromide

Uniqueness

(3-t-Butoxyphenyl)Zinc bromide is unique due to the presence of the t-butoxy group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of sterically demanding molecules and in reactions where selectivity is crucial.

Properties

Molecular Formula

C10H13BrOZn

Molecular Weight

294.5 g/mol

IUPAC Name

bromozinc(1+);(2-methylpropan-2-yl)oxybenzene

InChI

InChI=1S/C10H13O.BrH.Zn/c1-10(2,3)11-9-7-5-4-6-8-9;;/h4-5,7-8H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

SIAMOHLDDKPQJP-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC1=CC=C[C-]=C1.[Zn+]Br

Origin of Product

United States

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